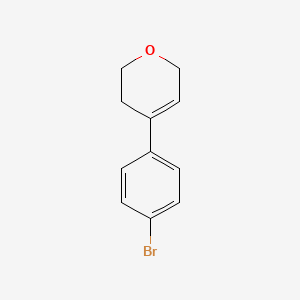

4-(4-溴苯基)-3,6-二氢-2H-吡喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-bromophenyl)-3,6-dihydro-2H-pyran” is a type of organic compound. It likely contains a pyran ring, which is a six-membered heterocyclic ring consisting of one oxygen atom and five carbon atoms . The “4-bromophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for “4-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Generally, bromophenyl groups can participate in various reactions such as coupling reactions, substitutions, or eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .科学研究应用

Pharmaceutical Research: Anti-Alzheimer Agents

The compound has been utilized in the synthesis of derivatives that act as multifactorial agents for the treatment of Alzheimer’s disease. These derivatives have shown promising activity against acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s .

Organic Synthesis: Intermediate for Bisamide Derivatives

In organic chemistry, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran serves as an intermediate in the synthesis of mixed bisamide derivatives. These derivatives have various applications, including the development of new materials and pharmaceuticals .

Material Science: Polymer Synthesis

The compound is used in the creation of novel polymers with potential applications in electronics, coatings, and other advanced materials. Its structural properties make it suitable for forming polymers with specific characteristics.

Biological Activity: Antimicrobial and Anticancer Properties

Derivatives of this compound have been found to possess biological activities such as antimicrobial and anticancer properties. This makes it a valuable compound for the development of new therapeutic agents.

Chemical Research: Synthesis of Pyrimidine Derivatives

It is also used in the synthesis of pyrimidine derivatives, which are important in various chemical processes and can lead to the development of drugs with potential antiviral and anti-inflammatory properties .

作用机制

Target of Action

Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, pyrazoline derivatives have been found to affect the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .

未来方向

属性

IUPAC Name |

4-(4-bromophenyl)-3,6-dihydro-2H-pyran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXESULAHCHRLFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-3,6-dihydro-2H-pyran | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。